molecular formula C16H26N2O3 B2697209 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide CAS No. 697790-95-7

1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide

Cat. No.: B2697209
CAS No.: 697790-95-7
M. Wt: 294.395
InChI Key: AKDODHQNUBLKDI-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involves synthetic routes that typically include the formation of the pyrrolidine ring and subsequent functionalization. The industrial production methods often involve high-throughput screening and iterative microtiter library synthesis followed by in situ activity screening without purification .

Chemical Reactions Analysis

1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enoyl acyl carrier protein reductase (ENR). This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid elongation cycle in Mycobacterium tuberculosis .

Comparison with Similar Compounds

1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide can be compared with other similar compounds such as pyrrolidinecarboxamides and N-arylamides. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent inhibitory activity against enoyl acyl carrier protein reductase (ENR), which is not observed in all similar compounds .

Properties

IUPAC Name

1-cyclohexyl-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)16(20)17-10-14-7-4-8-21-14/h12-14H,1-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDODHQNUBLKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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